Isonicotinic acid, (4-methylcyclohexylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is a derivative of isonicotinic acid. This compound is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to an isonicotinic acid moiety. This compound is structurally related to isoniazid, a well-known anti-tuberculosis drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction typically involves the condensation of the hydrazide with the ketone under acidic or basic conditions to form the desired hydrazone. The reaction can be carried out in various solvents, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isonicotinic acid, (4-methylcyclohexylidene)hydrazide involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the mycobacteria. The compound is also metabolized by hepatic enzymes, leading to the formation of reactive intermediates that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds
Properties
CAS No. |
15407-83-7 |
---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17) |
InChI Key |
SLBNEHOMJBNFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.